molecular formula C10H11NO4 B1619315 6-(Acetoxymethyl)pyridin-3-yl acetate CAS No. 31181-78-9

6-(Acetoxymethyl)pyridin-3-yl acetate

Cat. No.: B1619315
CAS No.: 31181-78-9
M. Wt: 209.2 g/mol
InChI Key: DRNSHBVPGCBAGO-UHFFFAOYSA-N
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Description

6-(Acetoxymethyl)pyridin-3-yl acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features two acetate groups attached to the pyridine ring, specifically at the 3rd and 6th positions. The presence of these acetate groups can significantly influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetoxymethyl)pyridin-3-yl acetate typically involves the acetylation of 6-(hydroxymethyl)pyridin-3-ol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction scheme is as follows:

    Starting Material: 6-(Hydroxymethyl)pyridin-3-ol

    Reagents: Acetic anhydride or acetyl chloride, pyridine or triethylamine

    Conditions: Room temperature to slightly elevated temperatures (20-50°C), under an inert atmosphere if necessary

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by acetate groups, yielding this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Acetoxymethyl)pyridin-3-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed to yield 6-(hydroxymethyl)pyridin-3-ol.

    Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 6-(Hydroxymethyl)pyridin-3-ol

    Oxidation: Pyridine derivatives with ketone or carboxylic acid functionalities

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-(Acetoxymethyl)pyridin-3-yl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 6-(Acetoxymethyl)pyridin-3-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The acetate groups can be hydrolyzed to release active metabolites, which then exert their effects on molecular targets such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)pyridin-3-ol: The precursor to 6-(Acetoxymethyl)pyridin-3-yl acetate, featuring hydroxyl groups instead of acetate groups.

    3-Acetoxypyridine: A simpler derivative with a single acetate group at the 3rd position.

    6-Methylpyridin-3-yl acetate: Similar structure but with a methyl group instead of an acetoxymethyl group.

Uniqueness

This compound is unique due to the presence of two acetate groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in synthesis and research.

Properties

IUPAC Name

(5-acetyloxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSHBVPGCBAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297308
Record name (5-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-78-9
Record name NSC115198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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